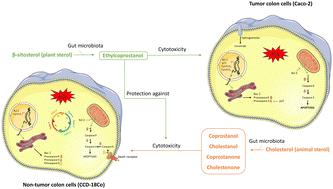Ethylcoprostanol modulates colorectal cancer cell proliferation and mitigates cytotoxicity of cholesterol metabolites in non-tumor colon cells†
Food & Function Pub Date: 2023-11-15 DOI: 10.1039/D3FO01868G
Abstract
Sterols can be metabolized by gut microbiota. The cholesterol metabolites have been proposed as promoters of colorectal cancer (CRC), while the effect of plant sterol metabolites is unknown. This study aimed to evaluate the cytotoxicity of metabolites from cholesterol (coprostanol, cholestanol, coprostanone and cholestenone) and β-sitosterol (ethylcoprostanol) on human colon tumor (Caco-2) and non-tumor (CCD-18Co) cells at physiological concentrations (9–300 μM) and exposure time (24 h). Ethylcoprostanol reduced the tumor cell proliferation (MTT), showing in flow cytometry assays induction of apoptosis via production of reactive oxygen species (ROS) and ceramide. Transcriptomic analysis (qPCR) showed activation of the intrinsic apoptosis pathway (BAX/BCL2 ratio and CASP9 increased), accompanied by downregulation of the p21 gene. Cholesterol metabolites, mainly the most hydrophobic, induced apoptosis and G0/G1 phase arrest in non-tumor cells through overproduction of ROS. Both the intrinsic and extrinsic (CASP8 increased) apoptosis pathways occurred. In turn, a reduction in the expression of the cyclin E1 gene confirmed the cell cycle arrest. In addition, ethylcoprostanol protected non-tumor cells from the most cytotoxic cholesterol metabolite (cholestenone). In conclusion, ethylcoprostanol is a promising candidate as a therapeutic adjuvant in CRC, while cholesterol metabolites could act as CRC promoters through their cytotoxicity.


Recommended Literature
- [1] Controllable MXene nano-sheet/Au nanostructure architectures for the ultra-sensitive molecule Raman detection†
- [2] Adsorption-based membranes for air separation using transition metal oxides†
- [3] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [4] Stoichiometry, temperature, solvent, metal-directed syntheses of metal–organic frameworks based on flexible V-shaped methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylate acids†
- [5] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [6] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [7] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [8] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [9] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [10] Copper-promoted oxidative-fluorination of arylphosphine under mild conditions†

Journal Name:Food & Function
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 16817-43-9
-
CAS no.: 1733-55-7









